![molecular formula C29H48O2 B13388297 17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol](/img/structure/B13388297.png)
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7alpha-Hydroxystigmasterol is a naturally occurring steroidal compound found in various plants, including the herbs of Xanthium sibiricum . It belongs to the class of phytosterols, which are plant-derived sterols structurally similar to cholesterol. The molecular formula of 7alpha-Hydroxystigmasterol is C29H48O2, and it has a molecular weight of 428.7 g/mol . This compound has garnered significant attention due to its potential biological activities and applications in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7alpha-Hydroxystigmasterol typically involves the hydroxylation of stigmasterol, a common phytosterol. The hydroxylation reaction can be carried out using various oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) under controlled conditions . The reaction conditions, including temperature, solvent, and reaction time, are optimized to achieve high yield and purity of the product.
Industrial Production Methods: Industrial production of 7alpha-Hydroxystigmasterol involves the extraction of stigmasterol from plant sources, followed by chemical modification to introduce the hydroxyl group at the 7alpha position. The extraction process typically employs solvents such as chloroform, dichloromethane, ethyl acetate, DMSO, and acetone . The extracted stigmasterol is then subjected to hydroxylation using suitable reagents and conditions to obtain 7alpha-Hydroxystigmasterol.
Chemical Reactions Analysis
Types of Reactions: 7alpha-Hydroxystigmasterol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 7alpha position can be further oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form corresponding alcohols or alkanes.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include OsO4, KMnO4, and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles such as halides, amines, or thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of 7-ketostigmasterol or 7-aldehydestigmasterol.
Reduction: Formation of 7alpha-hydroxy-5alpha-stigmastane.
Substitution: Formation of 7-substituted stigmasterol derivatives.
Scientific Research Applications
7alpha-Hydroxystigmasterol has diverse applications in scientific research, including:
Chemistry: Used as a precursor for the synthesis of various steroidal compounds and as a reagent in organic synthesis.
Biology: Studied for its role in plant physiology and its effects on cellular processes.
Industry: Utilized in the development of pharmaceuticals, nutraceuticals, and cosmetic products.
Mechanism of Action
The mechanism of action of 7alpha-Hydroxystigmasterol involves its interaction with various molecular targets and pathways. It has been shown to modulate the PI3K/Akt signaling pathway, which plays a crucial role in cell proliferation, survival, and apoptosis . Additionally, 7alpha-Hydroxystigmasterol can induce the generation of mitochondrial reactive oxygen species, leading to apoptosis in tumor cells . Its anti-inflammatory effects are mediated through the inhibition of pro-inflammatory cytokines and the activation of glucocorticoid receptors .
Comparison with Similar Compounds
7alpha-Hydroxystigmasterol is structurally similar to other phytosterols, such as:
- Schleicheol 1 (CAS#256445-66-6)
- Ikshusterol (CAS#34427-61-7)
- Schleicheol 2 (CAS#256445-68-8)
- 3,7,16-Trihydroxystigmast-5-ene (CAS#289056-24-2)
- 7-Oxo-beta-sitosterol (CAS#2034-74-4)
These compounds share a similar steroidal backbone but differ in the functional groups attached to the core structure. The unique hydroxylation at the 7alpha position in 7alpha-Hydroxystigmasterol imparts distinct biological activities and properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
17-(5-ethyl-6-methylhept-3-en-2-yl)-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,7-diol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H48O2/c1-7-20(18(2)3)9-8-19(4)23-10-11-24-27-25(13-15-29(23,24)6)28(5)14-12-22(30)16-21(28)17-26(27)31/h8-9,17-20,22-27,30-31H,7,10-16H2,1-6H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DPNNWDOFSGOYEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C=CC(C)C1CCC2C1(CCC3C2C(C=C4C3(CCC(C4)O)C)O)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H48O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![CarbaMicacid,N-[(3aS,4R,6S,6aR)-tetrahydro-6-hydroxy-2,2-diMethyl-4H-cyclopenta-1,3-dioxol-4-yl]-,phenylMethyl ester](/img/structure/B13388214.png)
![1,1,1-Trifluoro-4-[7-methyl-2-(trifluoromethyl)-6,7-dihydro-5H-1-benzopyran-8-yl]but-3-en-2-one](/img/structure/B13388218.png)
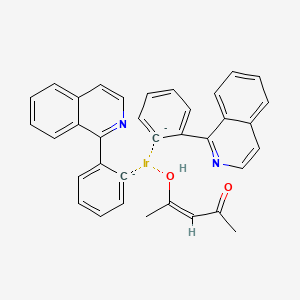
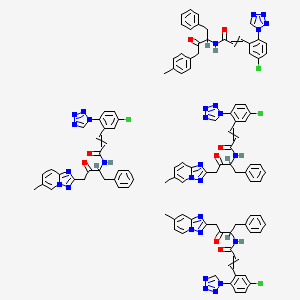
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 10-[3,5-dihydroxy-6-(hydroxymethyl)-4-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-5,11-dihydroxy-9,9-bis(hydroxymethyl)-2,2,6a,6b,12a-pentamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B13388223.png)
![4-(2,4,6-Trichlorophenyl)-8-oxa-4,5-diaza-2-azoniatetracyclo[7.7.0.02,6.011,16]hexadeca-2,5,11,13,15-pentaene;trifluoroborane;fluoride](/img/structure/B13388231.png)

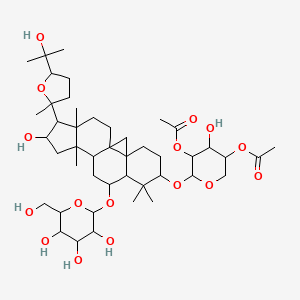
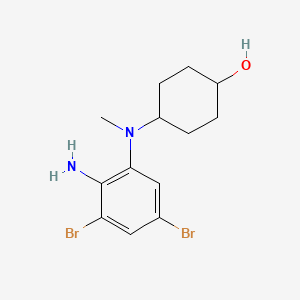
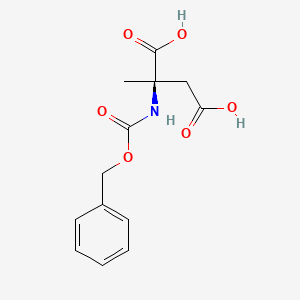
![3,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,3,4,5,6,7,8,9,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthren-11-one](/img/structure/B13388250.png)
![6-Fluoro-11-hydroxy-17-(2-hydroxy-1-oxoethyl)-10,13,16-trimethyl-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B13388269.png)
![11-[4-[(3-Methyl-1,3-benzothiazol-2-ylidene)methyl]quinolin-1-ium-1-yl]undecanoate;hydrobromide](/img/structure/B13388270.png)

